molecular formula C15H13BrO3 B8304539 (2-Bromo-4,6-dimethoxyphenyl)(phenyl)methanone

(2-Bromo-4,6-dimethoxyphenyl)(phenyl)methanone

Cat. No. B8304539
M. Wt: 321.16 g/mol
InChI Key: KMFONQFQNWTKIY-UHFFFAOYSA-N
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Patent
US09428500B2

Procedure details

To a cooled suspension of AlCl3 (150 mg, 1.2 eq) in 2 mL of anhydrous DCM at 0° C., was added dropwise benzoyl chloride (120 μL, 1.1 eq). Once the mixture was become limpid (15 min), 1-bromo-3,5-dimethoxybenzene (208 mg, 0.958 mmol) solubilized in 1 mL of DCM was slowly added at 0° C. After 1 h15 of stirring at low temperature, the yellow reaction mixture was hydrolyzed with a saturated NH4Cl solution (6 mL) The aqueous layer, more diluted with water and with a saturated NaHCO3 solution, was extracted with DCM (3×12 mL) The combined extracts were washed with aq. NaHCO3 solution (20 mL), with brine (20 mL), dried over MgSO4 and solvents were removed in vacuo. The crude was purified by silica gel flash chromatography (cyclohexane/AcOEt 100:0 to 93:7) and allowed to isolate (2-bromo-4,6-dimethoxyphenyl)(phenyl)methanone (264 mg) and (4-bromo-2,6-dimethoxyphenyl)(phenyl)methanone (29.4 mg) in 95% chemical yield (90/10 ratio) as white solids. 1H NMR (300 MHz, CDCl3) δ 7.82 (d, J=8.5 Hz, 2H), 7.56 (t, J=7.4 Hz, 1H), 7.43 (t, J=7.5 Hz, 2H), 6.79 (s, 2H), 3.70 (s, 6H); 13C NMR (75 MHz, CDCl3) δ 194.4 (C═O), 158.1 (C), 137.4 (C), 133.6 (CH), 129.5 (2CH), 128.6 (2CH), 124.2 (C), 116.9 (C), 108.0 (2CH), 56.3 (2OCH3); MS (ESI) m/z: 321.0, 322.9 [M+H, 79Br, 81Br]+; 243.1, 244.9 [M-Ph, 79Br, 81Br]+.
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Quantity
208 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([O:23][CH3:24])[CH:16]=1.[NH4+].[Cl-]>C(Cl)Cl.O.C([O-])(O)=O.[Na+]>[Br:14][C:15]1[CH:16]=[C:17]([O:23][CH3:24])[CH:18]=[C:19]([O:21][CH3:22])[C:20]=1[C:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:12].[Br:14][C:15]1[CH:16]=[C:17]([O:23][CH3:24])[C:18]([C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:12])=[C:19]([O:21][CH3:22])[CH:20]=1 |f:0.1.2.3,6.7,10.11|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
120 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
208 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 1 h15 of stirring at low temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added at 0° C
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×12 mL) The combined extracts
WASH
Type
WASH
Details
were washed with aq. NaHCO3 solution (20 mL), with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash chromatography (cyclohexane/AcOEt 100:0 to 93:7)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)OC)OC)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)OC)C(=O)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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